molecular formula C14H13FO B15288304 1,1-Biphenyl,4-ethoxy-3-fluoro- CAS No. 742086-21-1

1,1-Biphenyl,4-ethoxy-3-fluoro-

Cat. No.: B15288304
CAS No.: 742086-21-1
M. Wt: 216.25 g/mol
InChI Key: FPKSRMJGPREREW-UHFFFAOYSA-N
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Description

1,1-Biphenyl,4-ethoxy-3-fluoro- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethoxy group at the 4th position and a fluorine atom at the 3rd position on one of the phenyl rings. The biphenyl structure is known for its stability and versatility in various chemical reactions, making it a valuable compound in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Biphenyl,4-ethoxy-3-fluoro- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of 1,1-Biphenyl,4-ethoxy-3-fluoro- can be scaled up using continuous-flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors in continuous-flow synthesis can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,1-Biphenyl,4-ethoxy-3-fluoro- undergoes various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carbonyl group.

    Reduction: The fluorine atom can be replaced by a hydrogen atom through reduction reactions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.

    Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) are used under basic conditions.

Major Products:

Scientific Research Applications

1,1-Biphenyl,4-ethoxy-3-fluoro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Biphenyl,4-ethoxy-3-fluoro- involves its interaction with specific molecular targets. The ethoxy and fluoro substituents can influence the compound’s electronic properties, making it a suitable candidate for binding to enzyme active sites or receptor proteins. The biphenyl core provides a rigid framework that can fit into hydrophobic pockets of target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

  • 1,1-Biphenyl,4-ethoxy-2,3-difluoro-
  • 1,1-Biphenyl,4-methoxy-3-fluoro-
  • 1,1-Biphenyl,4-ethoxy-3-chloro-

Comparison: 1,1-Biphenyl,4-ethoxy-3-fluoro- is unique due to the presence of both an ethoxy group and a fluorine atom, which impart distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and material science .

Properties

CAS No.

742086-21-1

Molecular Formula

C14H13FO

Molecular Weight

216.25 g/mol

IUPAC Name

1-ethoxy-2-fluoro-4-phenylbenzene

InChI

InChI=1S/C14H13FO/c1-2-16-14-9-8-12(10-13(14)15)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

FPKSRMJGPREREW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

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